molecular formula C10H7Br B8269670 2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene

2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene

Cat. No. B8269670
M. Wt: 214.11 g/mol
InChI Key: APSMUYYLXZULMS-GSNKEKJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene is a useful research compound. Its molecular formula is C10H7Br and its molecular weight is 214.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene can be achieved through a multi-step process involving several reactions.

Starting Materials
Deuterated naphthalene, Bromine, Sodium hydroxide, Deuterated benzene, Deuterated chloroform, Deuterated acetic acid, Deuterated sulfuric acid

Reaction
Step 1: Bromination of deuterated naphthalene using bromine in the presence of deuterated benzene as a solvent and deuterated chloroform as a catalyst., Step 2: Reduction of the resulting 2-bromo-deuterated naphthalene using sodium hydroxide and deuterated acetic acid., Step 3: Deuterium exchange of the resulting 2-deuterated naphthalene using deuterated sulfuric acid to obtain 2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene.

properties

IUPAC Name

2-bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMUYYLXZULMS-GSNKEKJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Br)[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3,4,5,6,7,8-heptadeuterionaphthalene

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